molecular formula C9H10ClFO B7870882 1-(2-Chloro-4-fluorophenyl)-2-propanol

1-(2-Chloro-4-fluorophenyl)-2-propanol

Cat. No.: B7870882
M. Wt: 188.62 g/mol
InChI Key: CRRAEWFPTCNONK-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-fluorophenyl)-2-propanol is an organic compound characterized by a chloro and fluoro substituent on a phenyl ring attached to a propanol group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chloro-4-fluorophenyl)-2-propanol can be synthesized through several methods, including:

  • Grignard Reaction: Reacting 2-chloro-4-fluorobenzene with propylene oxide in the presence of a Grignard reagent.

  • Reductive Amination: Starting with 2-chloro-4-fluorobenzaldehyde and reacting it with propylamine followed by reduction.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-4-fluorophenyl)-2-propanol can undergo various chemical reactions, including:

  • Oxidation: Converting the alcohol group to a ketone or carboxylic acid.

  • Reduction: Reducing any potential ketone or aldehyde groups present.

  • Substitution: Replacing the chlorine or fluorine atoms with other substituents.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

  • Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Utilizing nucleophiles or electrophiles under specific conditions to achieve the desired substitution.

Major Products Formed:

  • Oxidation: 1-(2-Chloro-4-fluorophenyl)-2-propanone or 1-(2-Chloro-4-fluorophenyl)-2-propanoic acid.

  • Reduction: this compound (reduced form).

  • Substitution: Various substituted phenyl compounds depending on the reagents used.

Scientific Research Applications

1-(2-Chloro-4-fluorophenyl)-2-propanol has several applications in scientific research:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

  • Medicine: Investigated for its use in drug development, particularly in designing new pharmaceuticals.

  • Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

1-(2-Chloro-4-fluorophenyl)-2-propanol is similar to other halogenated phenyl compounds, such as 1-(2-chlorophenyl)-2-propanol and 1-(2-fluorophenyl)-2-propanol. the presence of both chlorine and fluorine atoms on the phenyl ring gives it unique chemical and biological properties.

Comparison with Similar Compounds

  • 1-(2-Chlorophenyl)-2-propanol

  • 1-(2-Fluorophenyl)-2-propanol

  • 1-(2-Bromophenyl)-2-propanol

  • 1-(2-Iodophenyl)-2-propanol

Properties

IUPAC Name

1-(2-chloro-4-fluorophenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClFO/c1-6(12)4-7-2-3-8(11)5-9(7)10/h2-3,5-6,12H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRAEWFPTCNONK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C(C=C(C=C1)F)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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